Protostemodiol

Description

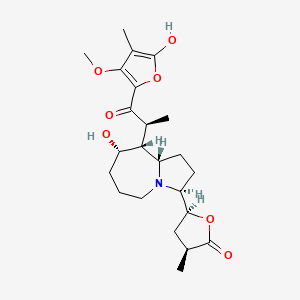

Structure

3D Structure

Properties

Molecular Formula |

C23H33NO7 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

(3S,5S)-5-[(3S,8S,9R,9aS)-8-hydroxy-9-[(2S)-1-(5-hydroxy-3-methoxy-4-methylfuran-2-yl)-1-oxopropan-2-yl]-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepin-3-yl]-3-methyloxolan-2-one |

InChI |

InChI=1S/C23H33NO7/c1-11-10-17(30-22(11)27)14-7-8-15-18(16(25)6-5-9-24(14)15)12(2)19(26)21-20(29-4)13(3)23(28)31-21/h11-12,14-18,25,28H,5-10H2,1-4H3/t11-,12-,14-,15-,16-,17-,18+/m0/s1 |

InChI Key |

JQDHOVUUTIBLDW-YFIQHYBRSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]([C@@H]3[C@H](C)C(=O)C4=C(C(=C(O4)O)C)OC)O |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC(C3C(C)C(=O)C4=C(C(=C(O4)O)C)OC)O |

Origin of Product |

United States |

Isolation and Characterization Methodologies from Natural Sources

Advanced Extraction and Purification Strategies for Protostemodiol

Modern Chromatographic Purification Platforms

Preparative Chromatography for Scale-Up and Isolation

Preparative chromatography plays a crucial role in isolating and purifying natural products from complex plant extracts, enabling the acquisition of sufficient material for detailed structural analysis and further studies waters.comthermofisher.com. This technique is employed to separate compounds based on their differential interactions with a stationary phase and a mobile phase. The process of "scale-up" is essential when a compound shows initial promise, allowing for the generation of larger quantities, progressing from analytical (micrograms) to semi-preparative (milligrams) and then preparative (grams) scales waters.comwaters.com.

Key considerations for successful scale-up include maintaining critical separation parameters such as resolution, linear velocity, and selectivity. This is often achieved by using columns with identical stationary phase chemistry, length, and particle size, while adjusting flow rates and sample loading proportionally to the increased column dimensions waters.comwaters.comglsciences.com. Supercritical Fluid Chromatography (SFC) is also a viable preparative technique that benefits from similar scale-up principles lcms.cz. The objective is to ensure that the purity and resolution achieved at the analytical scale are preserved during the transition to larger-scale operations waters.comwaters.comglsciences.com.

Comprehensive Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Once isolated, the precise structure of this compound is determined through a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Table 1: Key Spectroscopic and Spectrometric Techniques for Structural Elucidation

| Technique | Primary Function in Structural Elucidation | Relevant Citations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining atomic connectivity, functional groups, and stereochemistry through analysis of nuclear spins. | core.ac.ukmagtech.com.cnlcms.czresearchgate.netwikipedia.orgsgst.cnresearchgate.netslideshare.netjchps.comstanford.edu |

| High-Resolution Mass Spectrometry (HRMS) | Determining accurate mass, elemental composition, and molecular formula. | core.ac.uklcms.czresearchgate.netwikipedia.orgsgst.cnlibretexts.orgmeasurlabs.comalgimed.commsu.eduspectroscopyonline.com |

| X-ray Crystallography | Providing unambiguous determination of stereochemistry and absolute configuration via crystal structure. | wikipedia.orgnih.govunacademy.commdpi.comnih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complete structure of organic molecules, including this compound researchgate.netstanford.edu. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed insights into the chemical environment, connectivity, and relative stereochemistry of atoms within a molecule slideshare.netjchps.com. Techniques such as 1D NMR (¹H NMR, ¹³C NMR) and various 2D NMR experiments (e.g., HMBC, ROESY) are employed to establish the carbon-hydrogen framework and confirm functional group assignments core.ac.ukresearchgate.net. The spectral data for this compound indicated its relationship to protostemonine (B150507), with its molecular weight suggesting the addition of a water molecule to the protostemonine structure core.ac.uk. Extensive analysis of NMR data has been instrumental in establishing the structure and stereochemistry of various Stemona alkaloids, including isomers researchgate.netnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the accurate mass of a molecule, which in turn allows for the precise calculation of its elemental composition and molecular formula libretexts.orgmeasurlabs.comalgimed.com. Unlike nominal mass measurements, HRMS distinguishes between compounds with the same integer mass by measuring their exact isotopic masses libretexts.orgmsu.eduspectroscopyonline.com. This high precision is critical for identifying unknown compounds and confirming their proposed structures measurlabs.comalgimed.comspectroscopyonline.com. The mass spectrometry data for this compound was consistent with the structural insights gained from NMR, further supporting its identity and molecular formula core.ac.uk.

X-ray Crystallography for Unambiguous Stereochemical and Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for establishing the unambiguous stereochemical and absolute configuration of chiral molecules, provided that suitable single crystals can be obtained wikipedia.orgunacademy.commdpi.comnih.govresearchgate.net. This technique involves diffracting X-rays off a crystalline sample to determine the precise three-dimensional arrangement of atoms in space wikipedia.orgresearchgate.net. The Cahn–Ingold–Prelog (CIP) priority rules are used to assign R or S descriptors to chiral centers wikipedia.org. While highly accurate, X-ray crystallography has limitations, particularly with compounds lacking heavy atoms, where the signal for determining absolute configuration can be weak, potentially requiring complementary data from other methods mdpi.comnih.govresearchgate.net. Although not specifically detailed for this compound in the provided search results, it remains a crucial technique for confirming stereochemical assignments in natural product chemistry.

Chemo-taxonomic and Biogenetic Relationships within the Stemona Alkaloids

Stemona alkaloids exhibit significant structural diversity and are of interest for their chemo-taxonomic and biogenetic relationships within the Stemonaceae family researchgate.netresearchgate.netnih.govresearchgate.net. This compound, isolated from Stemona japonica, is recognized as being structurally related to protostemonine core.ac.uk. Chemotaxonomic studies, comparing alkaloid profiles and DNA data, suggest a closer chemical relationship between S. japonica and S. sessilifolia than between S. japonica and S. tuberosa researchgate.netnih.gov.

The biosynthesis of Stemona alkaloids is understood to originate from amino acids like L-ornithine and glutamic acid, often incorporating hemiterpenoid or monoterpenoid units nih.govresearchgate.net. These alkaloids are broadly classified based on their core skeletons, such as the croomine (B1227750), stichoneurine, and protostemonine types researchgate.netnih.govresearchgate.net. This compound has been hypothesized to arise from hydrolytic cleavage, similar to neostemodiol researchgate.net. The structural variations and interrelationships among Stemona alkaloids provide valuable insights into their evolutionary pathways and biosynthetic origins researchgate.netnih.govresearchgate.net.

Chemical Synthesis and Biosynthetic Pathways of Protostemodiol

Elucidation of Proposed Biosynthetic Pathways of Protostemodiol

Biogenetic Relationships to Other Stemona Alkaloid Subgroups (e.g., Protostemonine (B150507), Stemofoline, Stichoneurine)

This compound is intricately linked to the broader family of Stemona alkaloids, sharing common biosynthetic origins and structural motifs with key subgroups such as protostemonine, stemofoline, and stichoneurine. These relationships are primarily understood through comparative structural analyses and proposed metabolic pathways within the Stemonaceae family.

This compound has been identified as being structurally related to protostemonine core.ac.uk. Research suggests that this compound may represent a hydrated form of protostemonine, indicated by its molecular weight being consistent with the addition of a water molecule to the protostemonine structure core.ac.uk. Further investigations propose that this compound could arise from a hydrolytic cleavage, similar to other related compounds like neostemodiol researchgate.net. This indicates a potential direct metabolic or degradation pathway from protostemonine to this compound.

Stemofoline and its derivatives constitute another significant group within the Stemona alkaloids, often characterized by a tetracyclic moiety featuring an oxygen bridge between C-2 and C-8, and a carbon-carbon bond linking C-3 and C-7 of the pyrrolo[1,2-a]azepine ring system core.ac.uk. Stemofoline-type structures are considered variations or downstream products derived from protostemonine skeletons, suggesting a biogenetic progression where protostemonine serves as a precursor that undergoes further structural modifications to yield stemofoline-like compounds researchgate.net.

Stichoneurine represents a distinct skeletal type among Stemona alkaloids mdpi.com. While direct biogenetic links from this compound to stichoneurine are not explicitly detailed, these alkaloids collectively originate from common precursors like L-ornithine and glutamic acid, forming either hemiterpenoid or monoterpenoid pyrrolidine (B122466) structures researchgate.netnih.gov. Stichoneurine-type alkaloids, also referred to as tuberostemonine-type, are characteristic of certain Stemona species, such as S. tuberosa researchgate.net. The classification of Stemona alkaloids often places protostemonine, stemofoline, and stichoneurine as foundational or representative skeletal types, highlighting their interconnectedness within the family's biosynthesis mdpi.comresearchgate.net.

The biogenetic relationships can be summarized as follows:

| Alkaloid | Primary Classification / Core Skeleton | Proposed Biogenetic Relationship / Origin to this compound |

| This compound | Parvistemoline group / Protostemonine-related | Hydrated form of Protostemonine; possible hydrolysis product of Protostemonine core.ac.ukresearchgate.net |

| Protostemonine | Protostemonine-type | Precursor to this compound; precursor to Stemofoline-type derivatives core.ac.ukresearchgate.net |

| Stemofoline | Stemofoline group | Structurally distinct; derived from Protostemonine skeletons core.ac.ukresearchgate.net |

| Stichoneurine | Stichoneurine-type / Tuberostemonine-type | Represents a distinct skeletal type within the Stemona alkaloid family mdpi.comresearchgate.net |

Preclinical Biological Activity Investigations of Protostemodiol

In Vitro Pharmacological Characterization of Protostemodiol

In vitro pharmacology studies are foundational in preclinical research, conducted on microorganisms or cells outside their natural biological context to determine the biological effects of a drug candidate. youtube.com These laboratory-based experiments, often referred to as "within the glass," utilize cell cultures in environments like test tubes or petri dishes. nuvisan.com They are essential for the initial screening of compounds and for gathering high-quality data on their potency, efficacy, and potential toxicity before advancing to more complex in vivo studies. youtube.comlabome.com

Cell-based assays are critical tools in drug discovery for evaluating the biological activity of a compound. nuvisan.combioagilytix.com These assays expose living cells to the test substance and measure its effects on various cellular processes, providing a biologically relevant context for the investigation. nuvisan.commdpi.com They can be designed to assess a wide range of cellular functions and endpoints.

Common applications of cell-based assays include:

Determining Efficacy: Quantifying the ability of a compound to produce a desired therapeutic effect at the cellular level. mdpi.comnih.gov

Assessing Viability and Cytotoxicity: Measuring the impact of a compound on cell health, including processes like cell proliferation, apoptosis (programmed cell death), and necrosis (cell death due to injury). bioagilytix.comnih.gov

Investigating Mechanisms of Action: Elucidating the specific signaling pathways or cellular events that are modulated by the drug candidate. nuvisan.combioagilytix.com

These assays can range from simple single-parameter readouts, such as ATP production, to complex analyses involving high-content imaging and flow cytometry. nuvisan.com

Table 1: Examples of Common Cell-Based Assay Readouts

| Assay Type | Parameter Measured | Purpose |

| Proliferation Assays | Cell count, DNA synthesis | To assess a compound's effect on cell growth. |

| Apoptosis Assays | Caspase activity, Annexin V staining | To determine if a compound induces programmed cell death. bioagilytix.comnih.gov |

| Reporter Gene Assays | Expression of a reporter gene (e.g., luciferase) | To measure the activation or inhibition of a specific signaling pathway. |

| High-Content Screening (HCS) | Multiple cellular parameters (e.g., morphology, protein localization) | To gain a detailed, multi-faceted understanding of a compound's cellular effects. nuvisan.com |

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. nih.govnih.gov Profiling a compound's ability to inhibit specific enzymes can provide crucial insights into its mechanism of action and potential therapeutic applications. nih.gov For instance, the inhibition of enzymes like cholinesterases is a strategy for treating neurological disorders, while the inhibition of α-amylase and α-glucosidase is relevant for managing diabetes. nih.gov

Enzyme inhibition assays typically involve mixing the compound with a specific enzyme and its substrate and then measuring the rate of the enzymatic reaction. A reduction in the reaction rate indicates inhibition. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Table 2: Types of Enzyme Inhibition

| Inhibition Type | Mechanism | Key Characteristics |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Can be overcome by increasing substrate concentration. nih.gov |

| Non-competitive | Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. | Cannot be overcome by increasing substrate concentration. nih.gov |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Inhibition is most effective at high substrate concentrations. |

| Irreversible | Inhibitor forms a strong, often covalent, bond with the enzyme, permanently deactivating it. nih.gov | Enzyme activity cannot be restored. |

Receptor binding assays are used to determine if and how well a compound (ligand) binds to a specific biological target, such as a cell surface receptor. labome.comscilit.com These studies are fundamental for understanding a drug's affinity and specificity for its intended target. scilit.com The interaction between a ligand and its receptor is what initiates a cascade of physiological responses. labome.comyoutube.com

These assays typically use a preparation of the receptor (e.g., cell membranes) and a labeled version of a known ligand (often radioactive or fluorescent). labome.comscilit.com The test compound is then added to see if it can compete with the labeled ligand for binding to the receptor. scilit.com The results can determine the binding affinity of the test compound, often expressed as a Ki (inhibition constant) or IC50 value. scilit.com Common formats for these assays include filtration binding and Scintillation Proximity Assay (SPA). scilit.com

Molecular Mechanisms of Action and Cellular Target Elucidation

Identification and Validation of Molecular Targets of Protostemodiol

Identifying the specific proteins or molecules that this compound interacts with is a foundational step in understanding its biological function. This process is often iterative, involving initial detection followed by rigorous validation to confirm the target's role in the observed cellular effects.

Direct protein-ligand interaction studies aim to confirm that this compound binds directly to its proposed targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various pull-down assays are instrumental in quantifying binding affinity, specificity, and the biophysical basis of these interactions nih.govnih.govnih.gov. These methods provide direct evidence of molecular recognition, essential for validating a compound's target. For instance, SPR can measure binding kinetics in real-time, while ITC quantifies the thermodynamic parameters of binding. Computational methods, including molecular docking and molecular dynamics simulations, also play a role in predicting and analyzing these interactions, often guided by experimental data biorxiv.orgsdu.edu.cnresearchgate.net. The analysis of electrostatic complementarity between this compound and potential protein targets is also a key strategy to optimize binding and selectivity nih.gov.

Once potential targets are identified through direct interaction studies or phenotypic screening, genetic and biochemical approaches are employed for validation. Genetic methods, such as gene knockout, knockdown (e.g., using RNA interference or CRISPR technology), or overexpression, can confirm whether altering the target's expression levels affects the cellular response to this compound nuvisan.comnih.gov. Biochemical assays, including enzyme activity measurements or cell-based assays, are used to assess how this compound modulates the function of its validated targets ucl.ac.uksygnaturediscovery.com. These approaches help establish a causal link between the target and the observed biological effects, providing robust evidence for target engagement and validation nih.govnuvisan.comebi.ac.uknih.govsygnaturediscovery.comnih.gov. For example, if this compound's effect is abolished or significantly reduced in cells where the target gene is silenced, it strongly supports the target's role.

Elucidation of Cellular Signal Transduction Pathways Modulated by this compound

This compound's biological effects are mediated through complex cellular signaling networks. Understanding which pathways are activated or inhibited by this compound is crucial for deciphering its mechanism of action.

To understand the downstream consequences of this compound's action, researchers analyze changes in cellular processes. This includes examining alterations in gene expression profiles using techniques like microarrays or RNA sequencing, which reveal which genes are up- or down-regulated in response to treatment mdpi.comalbert.io. Additionally, changes in protein phosphorylation status are often investigated using Western blotting with phospho-specific antibodies. Phosphorylation is a key post-translational modification that regulates protein function and is central to signal transduction cascades mdpi.comthermofisher.comnih.gov. By identifying which proteins are phosphorylated or dephosphorylated upon this compound treatment, researchers can map signaling events and identify key nodes in the pathways affected mdpi.comthermofisher.comnih.gov.

Many cellular responses are initiated by the binding of signaling molecules to specific cell surface or intracellular receptors, triggering downstream signaling cascades biomedres.uslibretexts.orgalbert.io. Research into this compound's mechanism may involve identifying if it binds to a specific receptor and, if so, characterizing the subsequent signaling events. This could involve analyzing the activation or inhibition of G-proteins, kinases, or other signaling molecules that are part of well-defined pathways, such as those involving receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) biomedres.uslibretexts.orgbio-rad.com. For example, studies may investigate whether this compound influences pathways like the NF-κB signaling cascade, which is involved in immune and inflammatory responses and can be activated by various receptors genome.jpbio-rad.com.

Structure Activity Relationship Sar Studies of Protostemodiol and Its Analogues

Rational Design and Synthesis of Protostemodiol Analogues for SAR Exploration

The rational design of novel bioactive molecules is a foundational, albeit challenging, task in drug discovery. mdpi.com The process for exploring the SAR of this compound would begin with the rational design and synthesis of a library of analogues. This involves making systematic modifications to the core structure of this compound. The synthesis of complex natural products like Stemona alkaloids and their analogues often requires the development of innovative and efficient chemical routes. nih.govnih.gov

Synthetic strategies for related Stemona alkaloids, such as stenine (B102979) and stemofoline, have utilized sophisticated chemical reactions like the tandem Diels-Alder/Schmidt reaction to rapidly construct the complex multicyclic core scaffolds. nih.govacs.org A similar approach could be envisioned for this compound, allowing for the creation of a diverse set of analogues. Modifications would typically target specific regions of the molecule, including:

Functional Group Modification: Altering or replacing existing functional groups (e.g., hydroxyl groups) to investigate their role in target binding.

Side Chain Variation: Appending different chemical moieties at various positions to explore steric and electronic effects on activity.

By generating a library of such analogues, researchers can systematically test how each structural change impacts the compound's biological activity, thereby building a comprehensive SAR model. oncodesign-services.comnih.gov

Identification of Critical Structural Elements for Biological Activity

Once a library of analogues is synthesized and tested, the next step is to identify the specific molecular features responsible for the observed biological effects. This involves pinpointing the key functional groups and the required three-dimensional arrangement that allows the molecule to interact effectively with its biological target.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov It defines the essential three-dimensional arrangement of functional groups required for activity. ijpsonline.com Pharmacophore mapping for this compound and its analogues would involve identifying common structural features among the most active compounds. ijpsonline.comscience.gov

This process helps to distinguish the essential components for bioactivity, which typically include:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positively or negatively ionizable groups

By comparing the structures of highly active analogues with those of inactive ones, a pharmacophore model can be developed. This model serves as a crucial guide for designing future generations of compounds with potentially higher potency and selectivity. nih.gov

Chirality, or the "handedness" of a molecule, plays a pivotal role in its biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov One stereoisomer may exhibit the desired therapeutic effect, while another could be less active or even inactive. nih.gov

This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. A crucial aspect of its SAR studies would be to synthesize and test each stereoisomer individually. This is essential to determine the absolute stereochemistry required for optimal biological activity. Such studies can reveal that only one specific spatial arrangement of atoms allows for a perfect fit with the biological target, highlighting the profound impact of stereochemistry on efficacy. nih.gov

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to accelerate the design and analysis of new compounds. These in silico techniques provide valuable insights into how a molecule might behave at its biological target, thereby guiding the synthesis of more promising candidates. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. mdpi.com This method simulates the binding process, allowing researchers to visualize how this compound or its analogues might fit into the active site of a receptor. mdpi.com The results are often ranked using a scoring function that estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-target complex over time. biotechrep.ir MD simulations model the movement of every atom in the system, offering insights into the stability of the binding pose and the key intermolecular interactions (like hydrogen bonds) that hold the complex together. mdpi.comdntb.gov.ua These simulations are invaluable for refining docking results and understanding the nuanced, dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov In a QSAR study, various physicochemical properties and structural features of the molecules, known as molecular descriptors, are calculated. oncodesign-services.com

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com A robust and validated QSAR model can:

Predict the activity of newly designed, unsynthesized compounds. nih.gov

Help researchers understand which molecular properties (e.g., hydrophobicity, electronic properties) are most important for activity. researchgate.net

Prioritize which analogues to synthesize, thereby saving time and resources. mdpi.com

For this compound, a QSAR model would be developed using the biological activity data from its synthesized analogues. This predictive tool would significantly enhance the rational design process, guiding the optimization of the lead compound toward a more potent and effective agent. nih.govnih.gov

Illustrative Data on Hypothetical this compound Analogues

The following table is a hypothetical representation created for illustrative purposes to demonstrate how SAR data for this compound analogues would be presented. The compounds and activity data are not based on published experimental results.

| Compound | Modification on this compound Core | Hypothetical Biological Activity (IC50, µM) | Notes |

|---|---|---|---|

| This compound | Parent Compound | 15.2 | Baseline activity |

| Analogue 1 | Removal of C3-OH group | 89.5 | Suggests C3-OH is important for activity |

| Analogue 2 | Esterification of C3-OH (acetate) | 25.8 | Reduced activity, likely due to steric hindrance |

| Analogue 3 | Inversion of stereocenter at C5 | >100 | Indicates specific stereochemistry at C5 is critical |

| Analogue 4 | Replacement of C12-methyl with ethyl | 12.5 | Slight improvement, suggests space for larger groups |

Unlocking Potent Biological Activity: Strategies for Optimizing this compound and its Analogues

The intricate molecular architecture of this compound, a member of the broader Stemona alkaloid family, presents a compelling scaffold for the development of novel therapeutic agents. Researchers have been actively exploring strategies to systematically modify its structure to enhance desired biological activities, particularly its insecticidal and antitussive properties. This exploration into the structure-activity relationships (SAR) of this compound and its analogues is paving the way for the creation of more potent and selective compounds.

The core strategy in optimizing the biological activities of this compound analogues revolves around systematic structural modifications. This involves altering specific parts of the molecule and observing the resulting changes in biological effect. Key areas of modification often include the core heterocyclic framework, the nature and stereochemistry of substituents, and the introduction of new functional groups.

Enhancing Insecticidal Properties through Structural Tinkering

The insecticidal potential of this compound-related compounds has been a significant area of investigation. Studies have revealed that specific structural features are crucial for potent activity against various insect pests.

One key determinant of insecticidal efficacy is the nature of the core ring structure. For instance, the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, a common feature in many Stemona alkaloids, has been identified as a primary contributor to their biological action. Modifications to this core can dramatically influence activity.

Furthermore, the substitution pattern on the aromatic rings and the stereochemistry at various chiral centers play a pivotal role. The introduction of different functional groups at specific positions can modulate the compound's interaction with its biological target in insects, thereby enhancing its potency.

A clear illustration of this is seen in the work on analogues of other insecticidal natural products, where the introduction of specific substituents on an aromatic ring led to a significant increase in activity against pests like the diamondback moth (Plutella xylostella). While specific data on this compound is emerging, the principles of SAR from related compounds provide a roadmap for its optimization.

Fine-Tuning the Antitussive Effects of this compound Analogues

The traditional use of Stemona species for treating respiratory ailments has prompted research into the antitussive properties of their constituent alkaloids, including the protostemonine (B150507) class to which this compound belongs.

Research has demonstrated that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a critical structural element for significant antitussive activity. Moreover, the stereochemistry at the ring junctions is paramount, with an all-cis configuration being optimal for this effect.

Systematic modifications of this core structure and its side chains have been undertaken to delineate the SAR for antitussive activity. The following table summarizes the findings from a study on a series of stenine-type Stemona alkaloids, which share a similar structural framework with this compound, and their effects on citric acid-induced cough in guinea pigs.

| Compound | Structure | Antitussive Activity (% Inhibition) |

| Neotuberostemonine | Significant | |

| Tuberostemonine J | Inactive | |

| Tuberostemonine H | Inactive | |

| epi-Bisdehydrotuberostemonine J | Inactive | |

| Neostenine | Significant | |

| Synthetic Analogue 1 | Saturated tricyclic nucleus | Active |

| Synthetic Analogue 2 | Unsaturated nucleus | Inactive |

Data adapted from a study on the antitussive activity of Stemona tuberosa alkaloids.

The data clearly indicates that a saturated core is essential for antitussive properties. The lack of activity in analogues with unsaturated or altered stereochemistry underscores the precise structural requirements for interaction with the biological target responsible for the cough reflex.

Advanced Analytical Methodologies in Protostemodiol Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science, indispensable for isolating Protostemodiol from complex plant extracts and for verifying the purity of the final compound. The choice of technique depends on the analyte's properties and the analytical goal, from high-resolution separation to the analysis of volatile components.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to dramatically improved resolution, faster analysis times, and increased sensitivity. researchgate.net

In the context of this compound research, UHPLC is the premier technique for purity assessment. Its high resolving power allows for the separation of this compound from closely related structural isomers and impurities that may co-elute in standard HPLC systems. nih.govmdpi.com For quantification, UHPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a mass spectrometer, provides excellent linearity and low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

Below is a table outlining typical UHPLC parameters for the analysis of diterpenoids like this compound.

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent separation for moderately polar compounds like diterpenoids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase improves peak shape and ionization efficiency for mass spectrometry. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting compounds from the C18 stationary phase. |

| Gradient Elution | 5% to 95% B over 10-15 minutes | A gradient is necessary to elute a wide range of compounds with different polarities from a complex extract. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal flow rate for small-diameter columns to maintain high efficiency. |

| Column Temperature | 35 - 45 °C | Elevated temperature reduces mobile phase viscosity and improves peak symmetry. |

| Injection Volume | 1 - 5 µL | Small injection volumes prevent column overloading and maintain high resolution. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. youtube.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. youtube.com While this compound itself has low volatility due to its molecular weight and polar hydroxyl groups, GC-MS can be employed to analyze its more volatile precursors or degradation products.

For direct analysis of this compound, a chemical derivatization step, such as silylation, is typically required. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability, making it amenable to GC analysis. nih.govnih.gov This approach is valuable for profiling related compounds in an extract or for specific quantitative assays where GC provides better resolution for certain analytes. nih.govresearchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the foundation of modern analytical chemistry. nih.govsaspublishers.com The combination leverages the strengths of each technique to provide a level of information far greater than either could alone. nih.govspringernature.comresearchgate.net

The previously discussed GC-MS and LC-MS/MS are prime examples. In these techniques, the chromatograph (GC or LC) acts as a separation engine, simplifying a complex mixture by eluting individual components at different times. The mass spectrometer then serves as a highly specific and sensitive detector, providing mass and structural information for each separated component as it eludes the column. nih.gov This online coupling allows for the rapid analysis of complex mixtures, enabling the identification and quantification of target compounds like this compound even in the presence of hundreds of other related substances. researchgate.net Other powerful hyphenations include LC-NMR, which provides direct, unambiguous structural information on separated peaks, representing a powerful tool for the dereplication and identification of novel natural products in complex extracts. springernature.com

Future Perspectives and Emerging Research Directions for Protostemodiol

Further Elucidation of Undiscovered Biosynthetic Intermediates and Enzymatic Systems

The complete understanding of how complex natural products are synthesized within plants is crucial for their sustainable production and modification. For diterpenoids like Protostemodiol, this involves identifying all the enzymatic steps and intermediate compounds in its biosynthetic pathway researchgate.netjmb.or.kroup.com. Future research will likely leverage advancements in omics technologies, such as genomics, transcriptomics, and metabolomics, to map these pathways comprehensively maxapress.comrsc.orgfrontiersin.orgresearchgate.netnih.govnih.govbioscipublisher.comazolifesciences.comfrontiersin.org.

By integrating data from these diverse omics platforms, researchers can identify novel genes encoding key enzymes, such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), that are responsible for catalyzing specific reactions in the diterpenoid backbone formation and subsequent functionalization researchgate.netoup.commsu.edu. Techniques like analyzing gene co-expression patterns and employing bioinformatics tools for genome mining will be instrumental in pinpointing candidate genes involved in this compound biosynthesis rsc.orgresearchgate.net. Furthermore, the characterization of these identified enzymes through heterologous expression in microbial hosts can confirm their roles and provide insights into the biochemical mechanisms governing this compound production oup.comnih.gov. Elucidating these pathways will not only deepen our fundamental knowledge but also pave the way for metabolic engineering strategies to enhance this compound yields or produce novel analogs.

Exploration of Novel Biological Activities and Therapeutic Applications

While this compound is recognized for its insecticidal properties, acting as an agonist or antagonist at insect nicotinic acetylcholine (B1216132) receptors acs.orgidrblab.net, its broader biological and therapeutic potential remains largely unexplored. Future research should focus on systematically screening this compound against a wide array of biological targets and disease models.

Drawing inspiration from the diverse activities observed in other natural products, particularly Stemona alkaloids, this compound could be investigated for applications in human health core.ac.ukresearchgate.netfrontiersin.orgresearchgate.net. For instance, research into other natural products has revealed neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects frontiersin.org. Therefore, this compound could be evaluated for its potential in treating neurodegenerative diseases, inflammatory conditions, or infectious diseases. High-throughput screening assays and cell-based assays will be critical in identifying new activities. Furthermore, understanding the mechanisms of action for any newly discovered activities will be paramount, potentially involving interactions with specific cellular pathways or molecular targets.

Rational Design of this compound-Based Chemical Probes and Leads

The structural complexity and known bioactivity of this compound make it an attractive scaffold for medicinal chemistry efforts. Future research can focus on the rational design and synthesis of this compound analogs to explore structure-activity relationships (SAR) and optimize its properties for specific applications researchgate.netmsu.edu.

By systematically modifying different parts of the this compound molecule, researchers can investigate how these changes affect its biological activity, potency, selectivity, and pharmacokinetic properties. This could involve creating derivatives that enhance its efficacy as an insecticide, or conversely, developing analogs with entirely new therapeutic activities. Techniques such as semi-synthesis, leveraging the natural scaffold, or total synthesis could be employed to generate these analogs msu.edu. The insights gained from studying the SAR of related Stemona alkaloids, which have shown promise as lead structures in agriculture and medicine, will guide these design efforts researchgate.net. Ultimately, this approach aims to generate this compound-based chemical probes for target validation or lead compounds for drug development.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To gain a holistic understanding of this compound's role in its natural source and its interactions within biological systems, the integration of multiple omics technologies is essential maxapress.comrsc.orgfrontiersin.orgresearchgate.netnih.govnih.govbioscipublisher.comazolifesciences.comfrontiersin.orgnih.govnih.govrevespcardiol.orgfrontiersin.org. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular networks influenced by this compound.

For instance, integrating transcriptomic data with metabolomic profiles can help identify genes and pathways that are co-regulated with this compound production or its downstream effects maxapress.comrsc.orgnih.govnih.gov. Proteomics can reveal the proteins that this compound interacts with or modifies, thereby elucidating its cellular targets and mechanisms of action nih.govrevespcardiol.orgfrontiersin.orgnih.govnautilus.bio. Metabolomic studies can provide insights into how this compound affects cellular metabolic pathways or how it is metabolized within an organism nih.govrevespcardiol.orgfrontiersin.orgnih.gov. Such systems-level understanding is critical for identifying novel therapeutic applications and for designing effective strategies for its production or modification. Machine learning and network analysis tools are increasingly vital for integrating and interpreting these complex multi-omics datasets maxapress.comresearchgate.netbioscipublisher.comazolifesciences.comnih.gov.

Development of Advanced in vitro and in vivo Preclinical Models to Mimic Human Disease Conditions

The evaluation of this compound's potential therapeutic applications necessitates robust preclinical testing using models that accurately reflect human physiology and disease states frontiersin.orgresearchgate.netnih.govlek.comliveonbiolabs.combiatgroup.com. While traditional 2D cell cultures and animal models have been foundational, there is a growing trend towards developing more sophisticated preclinical models.

Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer improved recapitulation of tissue and organ complexity, providing more predictive data on efficacy and toxicity compared to simpler models nih.govlek.comliveonbiolabs.combiatgroup.com. These models can bridge the gap between traditional in vitro assays and in vivo studies. Simultaneously, the refinement of in vivo models, including genetically engineered animal models, allows for more accurate simulation of human diseases frontiersin.orgresearchgate.netliveonbiolabs.com. Future research should focus on utilizing these advanced models to test this compound's pharmacological effects, understand its pharmacokinetic and pharmacodynamic profiles, and elucidate its mechanisms of action in disease contexts, such as neuroprotection or antimicrobial activity. The validation of these advanced models against known drug responses will be crucial for their adoption in preclinical drug development workflows lek.com.

Compound List

this compound

Stemona alkaloids

Terpenoids

Diterpenoids

Stemofoline

Tuberostemonine

6β-hydroxystemofoline

16-hydroxystemofoline

Neostemofoline

13-demethoxy-11(S),12(R)-dihydroprotostemonine

Q & A

Basic Research Questions

Q. What experimental design principles are critical for studying Protostemodiol's molecular interactions?

- Methodological Answer :

- Sample Size & Power Analysis : Calculate sample size using pilot data or prior studies to ensure statistical power (e.g., G*Power software) .

- Controls & Replication : Include positive/negative controls and biological/technical replicates to minimize batch effects .

- Dose-Response & Time-Course : Optimize this compound concentrations and exposure durations using pre-experimental viability assays (e.g., MTT assays) .

- Data Table Example :

| Parameter | Value | Rationale |

|---|---|---|

| Sample Size (n) | 12 | 80% power (α=0.05, effect size=1.2) |

| Replicates | 3 | Technical replicates per condition |

Q. How should researchers validate this compound's specificity in target-binding assays?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled or fluorescent analogs to quantify displacement efficacy .

- Off-Target Screening : Employ proteome-wide approaches (e.g., thermal proteome profiling) to identify non-specific interactions .

- Statistical Validation : Apply Benjamini-Hochberg correction for multiple comparisons to reduce false discovery rates .

Q. What ethical guidelines apply to in vivo studies of this compound?

- Methodological Answer :

- 3R Framework : Follow Replacement, Reduction, and Refinement principles for animal studies .

- Informed Consent (Human Trials) : Document participant selection criteria and risks using IRB-approved protocols .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity .

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., batch effects, protocol deviations) .

- Reproducibility Checks : Replicate key experiments with blinded analysts and orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What advanced statistical models are suitable for multi-omics studies involving this compound?

- Methodological Answer :

- Mixed-Effects Models : Account for nested variables (e.g., cell line × treatment) using R/Brms or SAS PROC MIXED .

- Pathway Enrichment Analysis : Integrate proteomics and transcriptomics data with tools like STRING or Ingenuity Pathway Analysis .

- Data Table Example :

| Model Type | Application | Software |

|---|---|---|

| ANOVA | Dose-response effects | SPSS |

| Cox Regression | Survival analysis | R/survival |

Q. How can researchers optimize this compound's stability in longitudinal studies?

- Methodological Answer :

- Accelerated Stability Testing : Use Arrhenius equation to predict degradation rates under varying temperatures/pH .

- LC-MS/MS Validation : Monitor this compound metabolites over time with isotope-labeled internal standards .

Methodological Best Practices

- Literature Review : Prioritize recent studies (last 5 years) and preprints (e.g., bioRxiv) to identify gaps in this compound research .

- Hypothesis Framing : Use PICOT format (Population, Intervention, Comparison, Outcome, Time) for clinical questions .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PRIDE (proteomics) or ChEMBL (chemical data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.